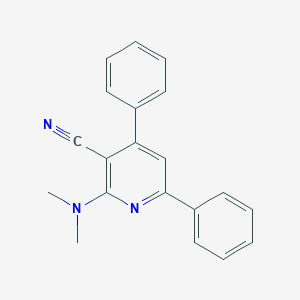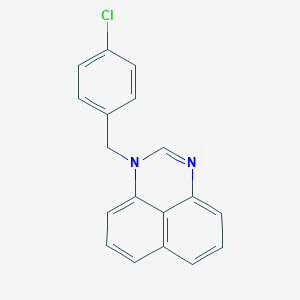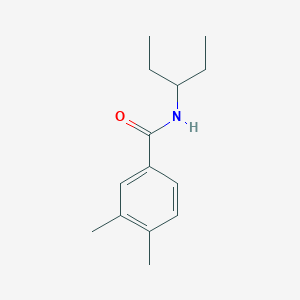![molecular formula C22H28N2O3 B378977 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B378977.png)
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes an isoindole core and a bicyclic azabicyclo[321]octane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of an isoindole derivative with a bicyclic ketone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also a common practice to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.
Major Products
科学研究应用
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione has been studied for its applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
作用机制
The mechanism of action of 2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
相似化合物的比较
Similar Compounds
3-Oxo-β-ionone: Shares a similar bicyclic structure but lacks the isoindole moiety.
3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another compound with a similar bicyclic core but different functional groups.
Uniqueness
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an isoindole ring and a bicyclic azabicyclo[3.2.1]octane structure. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable target for further research and development.
属性
分子式 |
C22H28N2O3 |
|---|---|
分子量 |
368.5g/mol |
IUPAC 名称 |
2-[4-oxo-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O3/c1-21(2)11-15-12-22(3,13-21)14-24(15)18(25)9-6-10-23-19(26)16-7-4-5-8-17(16)20(23)27/h4-5,7-8,15H,6,9-14H2,1-3H3 |
InChI 键 |
YCJVRIQUDJEBNS-UHFFFAOYSA-N |
SMILES |
CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C |
规范 SMILES |
CC1(CC2CC(C1)(CN2C(=O)CCCN3C(=O)C4=CC=CC=C4C3=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378898.png)

![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)
![1-Ethyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B378905.png)
![N-(2-benzoyl-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B378906.png)

![1-BENZYL-2-[(4-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B378908.png)
![1,3-DIETHYL 2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-4-HYDROXY-4-METHYL-6-OXOCYCLOHEXANE-1,3-DICARBOXYLATE](/img/structure/B378909.png)
![Prop-2-enyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378911.png)
![Allyl 6-{[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378914.png)

![Ethyl 3-[(2-iodobenzoyl)amino]benzoate](/img/structure/B378918.png)
